molecular formula C10H16N4 B13052632 (5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine

Cat. No.: B13052632
M. Wt: 192.26 g/mol
InChI Key: LHKARNDNCUJTIN-DTWKUNHWSA-N
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Description

(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is a complex organic compound that belongs to the class of triazolonaphthyridines. This compound is characterized by its unique tricyclic structure, which includes a triazole ring fused to a naphthyridine system. The presence of multiple chiral centers in its structure adds to its complexity and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted naphthyridine, the introduction of a triazole ring can be achieved through cycloaddition reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the triazole or naphthyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Amines, thiols, polar solvents, moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can lead to fully saturated compounds

Scientific Research Applications

(5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]quinoline
  • (5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]pyridine

Uniqueness

Compared to similar compounds, (5AS,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine stands out due to its unique tricyclic structure and the presence of multiple chiral centers. These features contribute to its diverse biological activities and potential for therapeutic applications. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

(5aS,9aR)-1-methyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine

InChI

InChI=1S/C10H16N4/c1-7-12-13-10-3-2-8-6-11-5-4-9(8)14(7)10/h8-9,11H,2-6H2,1H3/t8-,9+/m0/s1

InChI Key

LHKARNDNCUJTIN-DTWKUNHWSA-N

Isomeric SMILES

CC1=NN=C2N1[C@@H]3CCNC[C@@H]3CC2

Canonical SMILES

CC1=NN=C2N1C3CCNCC3CC2

Origin of Product

United States

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